REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:5]=1[N:6]=[CH:7][CH:8]=[N:9]2)([O-])=O.Cl[Sn]Cl>Cl.CO>[N:9]1[C:10]2[C:5](=[C:4]([NH2:1])[CH:13]=[CH:12][CH:11]=2)[N:6]=[CH:7][CH:8]=1
|
Name
|
|
Quantity
|
660 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C2N=CC=NC2=CC=C1
|
Name
|
|
Quantity
|
2.14 g
|
Type
|
reactant
|
Smiles
|
Cl[Sn]Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
at 70° C.
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=NC2=C(C=CC=C12)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 540 mg | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |